![molecular formula C21H18N2OS B2641226 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide CAS No. 477504-56-6](/img/structure/B2641226.png)
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide
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Overview
Description
“N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide” is a chemical compound that has been used in scientific research. It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .
Synthesis Analysis
The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its high perplexity. Further detailed structural analysis would require more specific information or advanced analytical techniques.Scientific Research Applications
Photosensitive Material Industry
The compound is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . It is applied to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity .
Transition Metal Catalysis
Thiazol-2-ylidenes, a class of compounds to which the given compound belongs, have been used as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis . They have emerged as a dominant direction in ligand development in transition metal catalysis .
Antioxidant Applications
Thiazole derivatives, which include the given compound, have been found to exhibit antioxidant properties . They can act as free radical scavengers, reducing oxidative stress in biological systems .
Analgesic and Anti-inflammatory Applications
Thiazole derivatives have also been reported to exhibit analgesic and anti-inflammatory activities . They can potentially be used in the treatment of pain and inflammation-related disorders .
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown antimicrobial and antifungal properties . They can potentially be used in the development of new antimicrobial and antifungal agents .
Antitumor and Cytotoxic Applications
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They can potentially be used in the development of new anticancer drugs .
Future Directions
Benzothiazole derivatives have been extensively investigated due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . Therefore, the future direction could involve further exploration of the biological activities of this compound and its potential applications in medicinal chemistry.
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds and have diverse biological activities. They have been used in the synthesis of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Benzothiazoles
This compound also contains a benzothiazole ring. Benzothiazoles have been used in the synthesis of anti-tubercular compounds. They have shown inhibitory activity against M. tuberculosis .
properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-23-18-13-12-16-9-5-6-10-17(16)20(18)25-21(23)22-19(24)14-11-15-7-3-2-4-8-15/h2-10,12-13H,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTECCALCCXXORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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